molecular formula C19H22N2O2 B2826522 N'-benzyl-N-[4-(butan-2-yl)phenyl]ethanediamide CAS No. 329079-13-2

N'-benzyl-N-[4-(butan-2-yl)phenyl]ethanediamide

Cat. No.: B2826522
CAS No.: 329079-13-2
M. Wt: 310.397
InChI Key: JVZILIUANKFKMZ-UHFFFAOYSA-N
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Description

N-benzyl-N’-(4-butan-2-ylphenyl)oxamide is a chemical compound with the molecular formula C19H22N2O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a benzyl group and a butan-2-ylphenyl group connected through an oxamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-(4-butan-2-ylphenyl)oxamide typically involves the reaction of benzylamine with 4-butan-2-ylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the oxamide bond.

Industrial Production Methods

Industrial production of N-benzyl-N’-(4-butan-2-ylphenyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-(4-butan-2-ylphenyl)oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-benzyl-N’-(4-butan-2-ylphenyl)oxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N’-(2-chlorophenyl)ethanediamide
  • N-benzyl-N’-(3-bromophenyl)oxamide
  • N-benzyl-N’-(4-methylphenyl)oxamide

Uniqueness

N-benzyl-N’-(4-butan-2-ylphenyl)oxamide is unique due to its specific structural features, such as the butan-2-ylphenyl group. This structural uniqueness can result in distinct chemical and biological properties compared to other similar compounds. For example, the presence of the butan-2-yl group may enhance its lipophilicity, affecting its solubility and interaction with biological membranes.

Properties

IUPAC Name

N-benzyl-N'-(4-butan-2-ylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-3-14(2)16-9-11-17(12-10-16)21-19(23)18(22)20-13-15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZILIUANKFKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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